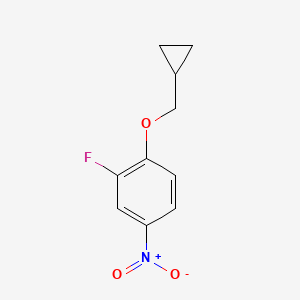
1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene
Übersicht
Beschreibung
1-(Cyclopropylmethoxy)-4-nitrobenzene is a chemical compound with the molecular weight of 193.2 . It is a derivative of nitrobenzene, which is a type of aromatic compound. The cyclopropylmethoxy group attached to the benzene ring makes this compound unique .
Molecular Structure Analysis
The molecular structure of 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene consists of a benzene ring with nitro (-NO2), fluoro (-F), and cyclopropylmethoxy (-OCH2C3H5) substituents . The exact positions of these substituents on the benzene ring can influence the compound’s properties and reactivity.Wissenschaftliche Forschungsanwendungen
Theoretical Studies and Computational Chemistry
- Density Functional Theory (DFT) studies on aromatic nitro compounds, including derivatives of nitrobenzene, have explored the internal rotational barriers and electronic properties of these molecules. These studies are crucial for understanding the reactivity and stability of nitroaromatic compounds in various chemical reactions (Chen & Chieh, 2002).
Synthetic Chemistry Applications
- Novel synthetic routes to produce fluoroaromatic compounds containing the cyclopropoxy group via nucleophilic aromatic substitution reaction (SNAr) have been developed. These methods highlight the potential for synthesizing compounds similar to 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene under mild conditions, showcasing a wide application scope for the synthesis of fluoroaromatic compounds (Jin et al., 2019).
Material Sciences and Sensing Applications
- Studies on metal–organic frameworks (MOFs) with luminescent properties have shown potential for the selective sensing of nitrobenzene, a structurally related compound to 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene. These findings indicate the possibility of utilizing nitroaromatic compounds in the development of novel luminescence sensors (Wu et al., 2016).
Eigenschaften
IUPAC Name |
1-(cyclopropylmethoxy)-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-9-5-8(12(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVVKTAQUMNOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)
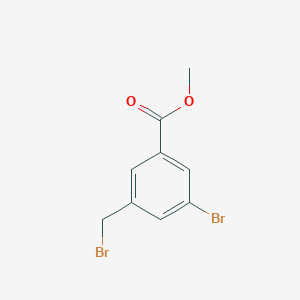
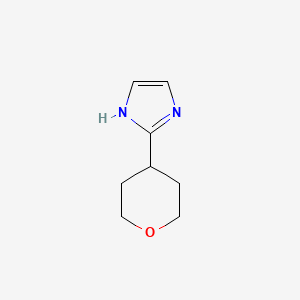

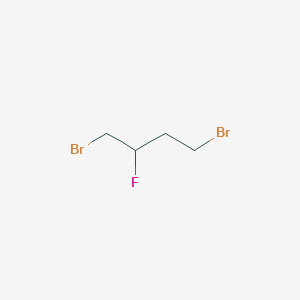

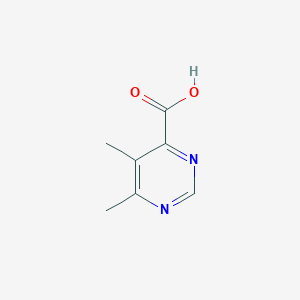


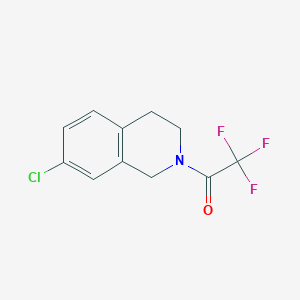



![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)